molecular formula C6H13ClF3N B6157023 (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride CAS No. 1389320-36-8

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride

Cat. No.: B6157023
CAS No.: 1389320-36-8
M. Wt: 191.62 g/mol
InChI Key: MXGSFTNYUNYRLZ-PGMHMLKASA-N
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Description

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of suitable precursors using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

CAS No.

1389320-36-8

Molecular Formula

C6H13ClF3N

Molecular Weight

191.62 g/mol

IUPAC Name

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m1./s1

InChI Key

MXGSFTNYUNYRLZ-PGMHMLKASA-N

Isomeric SMILES

CC(C)(C)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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